4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazine with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Coupling with Aniline: The final step involves coupling the oxadiazole derivative with aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent, the compound targets protein kinases, leading to the inhibition of kinase activity and subsequent induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar compounds to 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline include:
4-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl and aniline groups but lacks the oxadiazole ring, making it less complex and potentially less active in certain applications.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring, differing in its functional groups and reactivity.
4-(Trifluoromethyl)benzylamine:
The uniqueness of this compound lies in its combination of the trifluoromethyl group, oxadiazole ring, and aniline group, which together contribute to its diverse reactivity and wide range of applications.
Properties
Molecular Formula |
C15H10F3N3O |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-9(2-6-11)13-20-21-14(22-13)10-3-7-12(19)8-4-10/h1-8H,19H2 |
InChI Key |
QEPMVAXZXLFRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
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